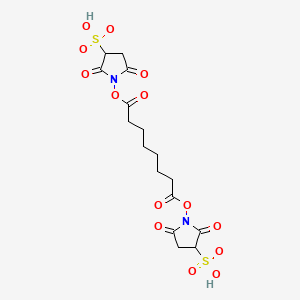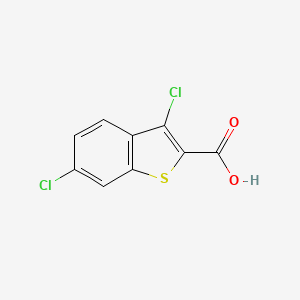
Bufezolac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufezolac is a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C21H22N2O2 . It is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound is structurally characterized by the presence of a pyrazole ring substituted with isobutyl and diphenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bufezolac involves several steps, starting with the preparation of monomethyl maleate. This is achieved by heating maleic anhydride with methanol under reflux conditions . The monomethyl maleate is then reacted with isobutylamine in the presence of triethylamine to form methyl N-isobutyl-β-aspartate . This intermediate undergoes a series of reactions, including nitrosation, acetylation, and cyclization, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bufezolac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed on this compound to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the pyrazole ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bufezolac has a wide range of scientific research applications:
Mechanism of Action
Bufezolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets of this compound include COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Bufezolac is similar to other non-steroidal anti-inflammatory drugs such as indomethacin and phenylbutazone . this compound is unique in its chemical structure and its specific interactions with cyclooxygenase enzymes . Compared to indomethacin, this compound is less toxic and has a different profile of biological activity . Similar compounds include:
This compound’s unique structure and properties make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
50270-32-1 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)-4,5-diphenylpyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)14-23-18(13-19(24)25)20(16-9-5-3-6-10-16)21(22-23)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,24,25) |
InChI Key |
JBJASTVVFKIZBG-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
CC(C)CN1C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Appearance |
Solid powder |
| 50270-32-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-isobutyl-3,4-diphenylpyrazole-5-acetic acid LM 22070 LM-22070 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
![N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide](/img/structure/B1667968.png)






